molecular formula C26H21N4O3+ B15134127 CFTR Inhibitor

CFTR Inhibitor

Cat. No.: B15134127
M. Wt: 437.5 g/mol
InChI Key: RSBJYRGOYAIVBG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PPQ-102 involves multiple steps, starting with the preparation of the core pyrimido-pyrrolo-quinoxalinedione structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PPQ-102 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PPQ-102 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of CFTR chloride channels and to develop new inhibitors.

    Biology: Employed in research on cystic fibrosis to understand the role of CFTR in disease pathology.

    Medicine: Investigated for its potential therapeutic applications in diseases involving chloride ion transport, such as polycystic kidney disease.

    Industry: Utilized in the development of new drugs targeting CFTR and related pathways .

Mechanism of Action

PPQ-102 exerts its effects by targeting the intracellular nucleotide-binding domains of CFTR. It inhibits CFTR-mediated chloride currents in a reversible and voltage-independent manner. The compound stabilizes the CFTR channels in a closed state, preventing chloride ions from passing through. This mechanism is particularly useful in preventing cyst enlargement in polycystic kidney disease .

Comparison with Similar Compounds

PPQ-102 is unique in its high potency and selectivity for CFTR inhibition. Similar compounds include:

PPQ-102 stands out due to its reversible inhibition and voltage-independent action, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C26H21N4O3+

Molecular Weight

437.5 g/mol

IUPAC Name

12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,12,14-triaza-8-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione

InChI

InChI=1S/C26H20N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14H,1-3H3/p+1

InChI Key

RSBJYRGOYAIVBG-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(O1)C2=[NH+]C3=CC=CC=C3N4C2=C5C(=C4C6=CC=CC=C6)C(=O)N(C(=O)N5C)C

Origin of Product

United States

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